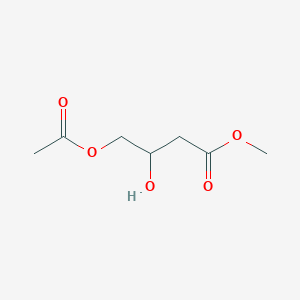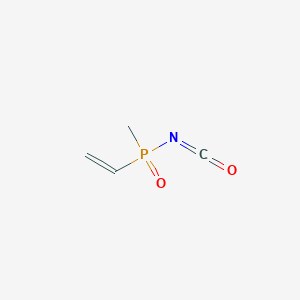
Ethenyl(methyl)phosphinic isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(methyl)phosphinic isocyanate is an organophosphorus compound characterized by the presence of both ethenyl and methyl groups attached to a phosphinic isocyanate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)phosphinic isocyanate can be synthesized through various methods. One common approach involves the reaction of ethenylphosphinic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols, thiols, and trimethylsilyl ethers into isocyanates .
Industrial Production Methods
Industrial production of this compound often relies on the phosgene process, which involves the reaction of phosgene with appropriate precursors. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods, which offer safer and more environmentally friendly production routes .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(methyl)phosphinic isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphinic acids, amines, and substituted phosphinic derivatives. These products have various applications in different fields, making this compound a versatile compound.
Aplicaciones Científicas De Investigación
Ethenyl(methyl)phosphinic isocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of ethenyl(methyl)phosphinic isocyanate involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymer synthesis and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethenyl(methyl)phosphinic isocyanate include:
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Ethenylphosphinic acid: Used as a precursor in the synthesis of various organophosphorus compounds.
Phosphinic acids: A broad class of compounds with diverse applications in chemistry and biology
Uniqueness
This compound is unique due to the presence of both ethenyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
113419-09-3 |
|---|---|
Fórmula molecular |
C4H6NO2P |
Peso molecular |
131.07 g/mol |
Nombre IUPAC |
1-[isocyanato(methyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6NO2P/c1-3-8(2,7)5-4-6/h3H,1H2,2H3 |
Clave InChI |
BXHVJZNLIQULLT-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C=C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


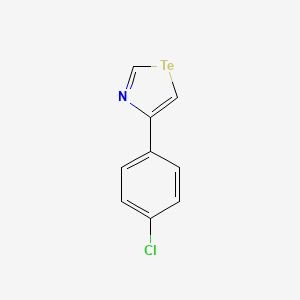
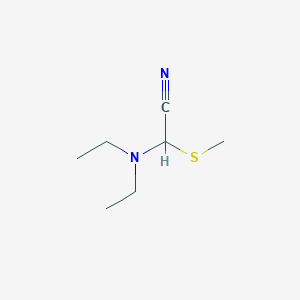
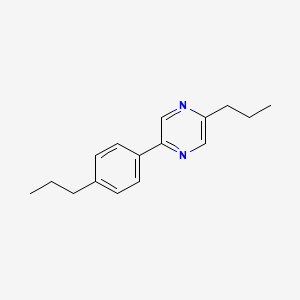
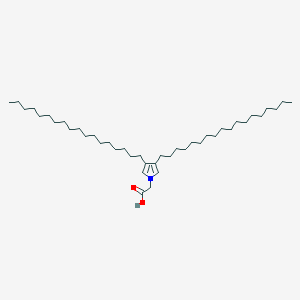
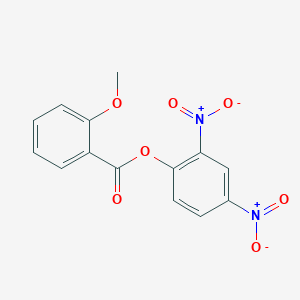
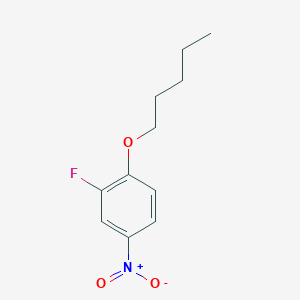
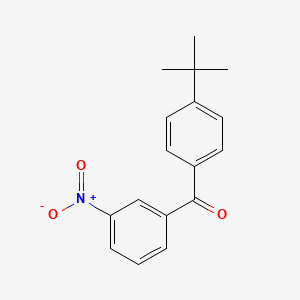
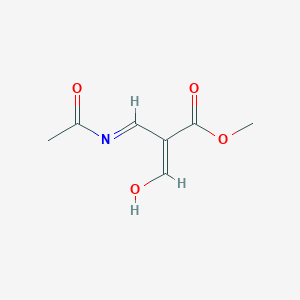
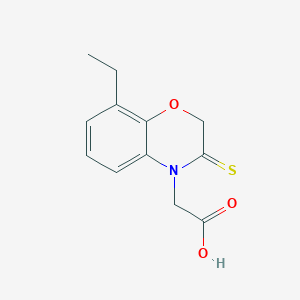
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)

